Product packaging for 2-Fluoro-3-methoxybenzaldehyde(Cat. No.:CAS No. 103438-88-6)

2-Fluoro-3-methoxybenzaldehyde

Cat. No.: B032414
CAS No.: 103438-88-6
M. Wt: 154.14 g/mol
InChI Key: LIHCOUDNHILORI-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzaldehyde is a versatile and high-value fluorinated building block essential for advanced organic synthesis and drug discovery. Its structure, featuring an aldehyde group ortho to a fluorine atom and meta to a methoxy group, creates a highly functionalized scaffold for constructing complex molecules. The primary application of this compound is in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors, agrochemicals, and ligands for catalysis. The strategic incorporation of the fluorine atom is a critical design element, as it can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability, while the electron-donating methoxy group fine-tunes the electronic properties of the aromatic ring. The aldehyde functionality serves as a key reactive handle, readily undergoing condensation reactions (e.g., to form imines or hydrazones) or serving as a precursor for heterocycle formation. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and in the rational design of novel bioactive compounds, making it an indispensable reagent in medicinal chemistry and materials science laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO2 B032414 2-Fluoro-3-methoxybenzaldehyde CAS No. 103438-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
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Advanced Synthetic Methodologies for 2 Fluoro 3 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-Fluoro-3-methoxybenzaldehyde and its derivatives often relies on well-established, multi-step processes that leverage halogenated precursors and strategic functionalization of the aldehyde group.

Multistep Syntheses Involving Halogenated Precursors

A common strategy for synthesizing substituted benzaldehydes like this compound involves a sequence of reactions starting from a halogenated benzene (B151609) derivative. These multistep syntheses allow for precise control over the introduction and positioning of substituents on the aromatic ring. google.comlibretexts.org

One illustrative pathway begins with a di-substituted halogenated precursor, such as 2,3-dichlorobenzonitrile. The synthesis proceeds through a series of transformations:

Fluorination: The initial step involves a nucleophilic aromatic substitution to replace one of the chloro groups with a fluoro group, yielding 2-fluoro-3-chlorobenzonitrile. This is often achieved using potassium fluoride (B91410) in the presence of a phase transfer catalyst. google.com

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-fluoro-3-chlorobenzoic acid. google.com

Reduction: The carboxylic acid is subsequently reduced to the benzyl (B1604629) alcohol. google.com

Oxidation: Finally, the benzyl alcohol is oxidized to the desired aldehyde, 2-fluoro-3-chlorobenzaldehyde. google.com

A similar approach can be envisioned for this compound, where a bromo or chloro substituent is strategically placed and later converted or used to direct the methoxy (B1213986) group installation. For instance, a synthetic route for a related compound, 3-bromo-6-fluoro-2-methoxybenzaldehyde, starts from 1-bromo-4-fluoro-2-methoxybenzene, which undergoes lithiation followed by formylation. chemicalbook.com

Another example involves the synthesis of 2-bromo-6-fluoro-3-methoxybenzaldehyde, which can be prepared from 2-bromo-6-fluoro-3-methoxyaniline via a Sandmeyer reaction to introduce a cyano group, followed by reduction. researchgate.net These examples highlight the modularity of using halogenated precursors, where the halogen atom serves as a handle for further functionalization or as a directing group.

Table 1: Comparison of Halogenated Precursors in Benzaldehyde (B42025) Synthesis

PrecursorKey Transformation StepsTarget Derivative ExampleReference
2,3-DichlorobenzonitrileFluorination, Hydrolysis, Reduction, Oxidation2-Fluoro-3-chlorobenzaldehyde google.com
1-Bromo-4-fluoro-2-methoxybenzeneLithiation, Formylation3-Bromo-6-fluoro-2-methoxybenzaldehyde chemicalbook.com
2-Bromo-6-fluoro-3-methoxyanilineSandmeyer Reaction, Reduction2-Bromo-6-fluoro-3-methoxybenzaldehyde researchgate.net

Formation via Aldehyde Functionalization

An alternative to building the aromatic ring with pre-installed substituents is the direct functionalization of a simpler benzaldehyde derivative. This approach can be more atom-economical but often faces challenges in controlling regioselectivity.

Recent advancements have focused on photocatalyzed reactions for aldehydic C-H functionalization. For example, neutral eosin (B541160) Y has been used as a photocatalyst to facilitate the direct introduction of various functional groups at the aldehyde carbon. nih.gov While this specific method has been demonstrated for C-H thiolation, azidation, and alkynylation, the underlying principles could be adapted for the synthesis of complex benzaldehydes. nih.gov

The direct fluorination of a methoxybenzaldehyde precursor is another route. For instance, passing a mixture of elemental fluorine and nitrogen through a solution of a benzaldehyde substrate can introduce a fluorine atom onto the aromatic ring. guidechem.com However, controlling the position of fluorination can be challenging and may lead to a mixture of isomers.

The functional groups already present on the benzaldehyde ring play a crucial role in directing further substitutions. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methoxy group influence the reactivity and regioselectivity of subsequent reactions.

Novel and Optimized Synthetic Strategies

To overcome the limitations of established routes, researchers are developing novel and optimized strategies that offer improved efficiency, selectivity, and sustainability.

Regioselective Fluorination and Methoxylation Approaches

Achieving regioselectivity in the introduction of fluorine and methoxy groups is paramount for the efficient synthesis of this compound.

One approach involves the strategic use of directing groups. For example, in the synthesis of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde, selective demethylation of a dimethoxy precursor using boron tribromide (BBr₃) is influenced by the electronic effects of the fluorine atom, which deactivates the adjacent methoxy group and directs the reagent to the other. smolecule.com

Another strategy is the Vilsmeier-Haack formylation, which introduces the aldehyde group regioselectively, often ortho to an activating group like a methoxy substituent. Similarly, nucleophilic aromatic substitution (SNA) is often preferred for introducing fluorine at a specific position, as electrophilic fluorination can be less regioselective.

Recent research has also explored the use of cobalt catalysts for hydroxylation and methoxylation reactions, achieving high yields under an oxygen atmosphere. smolecule.com Such catalytic methods can offer a more efficient and selective alternative to traditional stoichiometric reagents.

Process Intensification: Telescoping Techniques in Synthesis

Process intensification, particularly through telescoping (or one-pot) synthesis, offers significant advantages in terms of reduced waste, shorter reaction times, and lower costs by minimizing the number of isolation and purification steps.

Another example of a telescoped approach is a tandem formylation/hydride reduction strategy. ucc.ie This involves the formation of an aldehyde intermediate from a Grignard reagent and a formylating agent, followed by in-situ reduction with a hydride reagent like lithium borohydride (B1222165), without isolating the aldehyde. ucc.ie This tandem process eliminates a potentially problematic work-up step for the aldehyde. ucc.ie

Table 2: Comparison of Original vs. Telescoped Synthesis

Synthesis StageOriginal ProcessTelescoped ProcessImprovementReference
Number of Isolation Steps42Reduced by 50% researchgate.netnih.gov
Overall YieldBaselineIncreased by 18%Higher Efficiency nih.gov
Process TimeLongerShorterFaster Production researchgate.netnih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to enhance sustainability.

Key areas of focus include:

Use of Greener Solvents: The use of water as a solvent in catalytic reactions is a significant step towards greener synthesis. rsc.org For example, copper-catalyzed multicomponent reactions for the synthesis of indole (B1671886) derivatives have been successfully carried out in water. rsc.org

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the use of base catalysts like tetrabutylammonium (B224687) fluoride (TBAF) under solvent-free conditions or the use of metal complexes that can be recovered and reused. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Telescoping techniques directly contribute to improved atom economy by reducing the number of reagents and solvents used in intermediate work-up procedures. ucc.ie

Energy Efficiency: The use of microwave irradiation or carrying out reactions at room temperature instead of elevated temperatures can significantly reduce energy consumption. rsc.orgresearchgate.net

Use of Renewable Feedstocks and Safer Chemicals: Research into using less hazardous reagents, such as dimethyl carbonate (DMC) as an environmentally friendly methylating agent, is an important aspect of green synthesis. google.com

For instance, the synthesis of p-methoxybenzaldehyde, a related compound, has been achieved using p-hydroxybenzaldehyde and DMC with a zeolite catalyst in water, showcasing a greener alternative to traditional methods. google.com The application of such principles to the synthesis of this compound is an active area of research, aiming to develop more environmentally benign and economically viable production methods. guidechem.com

Environmentally Benign Solvents and Reagents

The shift away from volatile and hazardous organic solvents is a critical aspect of green chemistry. Research into the synthesis of related benzaldehyde derivatives provides insights into viable, environmentally friendly alternatives for the production of this compound.

One of the most promising green solvents is water. For instance, an environmentally friendly synthesis of p-methoxybenzaldehyde utilizes water as a polar solvent. nih.gov This method employs p-hydroxybenzaldehyde as a starting material and dimethyl carbonate (DMC) as a green methylating agent, avoiding toxic reagents like dimethyl sulfate (B86663) (DMS). nih.gov The reaction proceeds in a liquid-liquid two-phase system with the aid of a surfactant, achieving high yields and purity. nih.gov The use of water not only reduces the environmental impact but also simplifies product separation and allows for solvent recycling, thereby lowering production costs. nih.gov

Ionic liquids (ILs) represent another class of green solvents that have been explored for reactions involving substituted benzenes. In a study on the fluorination of 1,3-dimethoxybenzene (B93181) using F-TEDA-BF4 (Selectfluor), ionic liquids such as [bmim][BF4] and [bmim][PF6] were used as the reaction medium. mdpi.com While the primary products were other isomers, a small amount of a fluoro-methoxybenzaldehyde derivative was observed, indicating the potential of ILs to facilitate such electrophilic substitution reactions. mdpi.com Ionic liquids offer advantages such as low volatility and high thermal stability, and their properties can be tuned to optimize reaction conditions. mdpi.com

Furthermore, the use of less toxic reagents is paramount. In the synthesis of 2,3-dimethoxybenzaldehyde, dimethyl carbonate (DMC) serves as a non-toxic alternative to dimethyl sulfate for the methylation of a hydroxyl group. google.com This approach avoids the hazards associated with traditional methylating agents and simplifies the reaction work-up. google.com

Table 1: Comparison of Conventional and Green Solvents/Reagents in Benzaldehyde Synthesis

FeatureConventional MethodGreen AlternativeCompound Example
Solvent DMF, DMSO, DichloromethaneWater, Ionic Liquidsp-methoxybenzaldehyde, 1,3-dimethoxybenzene
Methylating Agent Dimethyl sulfate (DMS)Dimethyl carbonate (DMC)p-methoxybenzaldehyde, 2,3-dimethoxybenzaldehyde
Toxicity Profile HighLow to moderate
Recyclability DifficultOften feasible

This table provides a comparative overview of conventional versus green solvents and reagents based on data from syntheses of related benzaldehyde compounds.

Sustainable Catalysis in Production Methodologies

Sustainable catalysis focuses on the use of efficient, selective, and recyclable catalysts to minimize waste and energy consumption. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, research on analogous transformations offers valuable precedents.

A potential green route to this compound is the catalytic oxidation of 2-fluoro-3-methoxytoluene. The vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde has been successfully demonstrated using supported vanadium oxide catalysts, such as V2O5 on a CaO–MgO support. researchgate.net This type of aerobic oxidation uses air as the terminal oxidant, a highly sustainable and inexpensive reagent. Similarly, the benzylic oxidation of 5-fluoro-2-methylanisole (B1350583) to the corresponding aldehyde has been achieved using a catalytic system of copper(II) sulfate and potassium peroxysulfate in an acetonitrile/water mixture. scispace.com These examples suggest that a similar catalytic oxidation of 2-fluoro-3-methoxytoluene could be a viable and green synthetic strategy.

Another approach involves the use of phase-transfer catalysts in fluorination reactions. In the synthesis of 2-fluoro-3-chlorobenzaldehyde from 2,3-dichlorobenzonitrile, a phase-transfer catalyst is employed in the initial fluorination step with potassium fluoride. ambeed.com While the patent does not specify the catalyst or solvent, the use of phase-transfer catalysis can enhance reaction rates and allow for the use of less soluble, but greener, salts.

Moreover, the principles of biocatalysis, using enzymes to perform chemical transformations, offer a highly sustainable and selective approach. While not yet reported for this compound, engineered enzymes are increasingly used for specific oxidation and other functional group transformations on aromatic rings, often in aqueous media under mild conditions.

Table 2: Potential Sustainable Catalytic Methods for this compound Synthesis

Catalytic MethodProposed ReactionCatalyst ExamplePotential Advantages
Catalytic Air Oxidation 2-fluoro-3-methoxytoluene → this compoundV2O5/CaO–MgOUse of air as oxidant, high atom economy
Benzylic Oxidation 2-fluoro-3-methoxytoluene → this compoundCopper(II) sulfate/Potassium peroxysulfateMilder conditions than some traditional oxidants
Phase-Transfer Catalysis Fluorination of a precursorQuaternary ammonium (B1175870) saltsEnhanced reaction rates, use of solid salts
Biocatalysis Hydroxylation or other transformationsEngineered P450 monooxygenasesHigh selectivity, aqueous media, mild conditions

This table outlines potential sustainable catalytic routes for the synthesis of this compound based on analogous reactions.

Mechanistic Organic Chemistry of 2 Fluoro 3 Methoxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The carbonyl carbon of 2-fluoro-3-methoxybenzaldehyde serves as a prime site for nucleophilic addition. A variety of nucleophiles can attack this electrophilic center, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

One significant example is the Wittig reaction, a versatile method for synthesizing alkenes. In this reaction, this compound reacts with a phosphorus ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, to form a substituted alkene. ossila.com This reaction is a key step in the synthesis of benzosuberone derivatives, which are important precursors for active pharmaceutical ingredients (APIs). ossila.com

Reaction TypeNucleophile/ReagentProduct ClassExample Application
Wittig ReactionPhosphorus Ylide (e.g., (3-carboxypropyl)triphenylphosphonium bromide)AlkeneSynthesis of benzosuberone cores ossila.com
Grignard ReactionOrganomagnesium Halide (R-MgX)Secondary AlcoholCarbon-carbon bond formation
Organolithium AdditionOrganolithium Reagent (R-Li)Secondary AlcoholCarbon-carbon bond formation researchgate.net

Condensation reactions involving the aldehyde group are fundamental to the synthesis of more complex molecules. These reactions typically involve the nucleophilic addition of an amine or an enolate, followed by the elimination of a water molecule.

Schiff Base Formation: this compound reacts with primary amines to form imines, commonly known as Schiff bases. researchgate.netnih.gov These compounds, characterized by a carbon-nitrogen double bond, are synthesized through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net Schiff bases are significant in medicinal chemistry and serve as versatile ligands in coordination chemistry. researchgate.netnih.gov

Claisen-Schmidt Condensation: This base-catalyzed reaction occurs between an aldehyde and a ketone to form a chalcone, an α,β-unsaturated ketone. Studies on various fluorine-substituted benzaldehydes reacting with acetophenones demonstrate this pathway. acgpubs.org In these reactions, a base like potassium hydroxide (B78521) (KOH) deprotonates the ketone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the chalcone. acgpubs.org The choice of solvent is critical, as protic solvents like methanol (B129727) can sometimes lead to competing nucleophilic aromatic substitution reactions. acgpubs.org

Condensation TypeReactantCatalystProduct
Schiff Base FormationPrimary Amine (R-NH₂)Acid/BaseImine (Schiff Base)
Claisen-Schmidt CondensationKetone (e.g., 2′,4′,6′-Trimethoxyacetophenone)Base (e.g., KOH)Chalcone (1,3-diaryl-2-propenone) acgpubs.org

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde moiety of this compound can be oxidized to form 2-fluoro-3-methoxybenzoic acid. sigmaaldrich.com This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Research on related benzaldehydes has shown that oxidation of the aldehyde function can occur under certain conditions, for instance, during nucleophilic fluorination reactions in dimethyl sulfoxide (B87167) (Me2SO), which can consume the precursor and lower radiochemical yields. researchgate.net

Reduction: The reduction of the aldehyde group yields 2-fluoro-3-methoxybenzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). A fast and reliable method has been developed for the reduction of various [¹⁸F]fluorobenzaldehydes using an aqueous solution of NaBH₄, achieving near-quantitative conversion to the corresponding benzyl (B1604629) alcohols, which can then be converted to benzyl halides. researchgate.net

Aromatic System Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is modulated by the electronic properties of the aldehyde, fluoro, and methoxy (B1213986) substituents.

The susceptibility of the aromatic ring to electrophilic attack is determined by the net electron-donating or electron-withdrawing nature of its substituents. The fluoro, methoxy, and aldehyde groups exert both inductive and resonance effects.

Fluoro Group (at C2): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via resonance (+R), although this effect is weak for fluorine. researchgate.net

Methoxy Group (at C3): The oxygen atom in the methoxy group is electronegative, resulting in an inductive withdrawal (-I) effect. However, it is a powerful resonance donor (+R) due to its lone pairs, which can delocalize into the aromatic system. cdnsciencepub.com

Aldehyde Group (at C1): The carbonyl group is strongly electron-withdrawing through both induction (-I) and resonance (-R), deactivating the aromatic ring towards electrophilic aromatic substitution.

The combination of these effects makes the aromatic ring of this compound generally electron-deficient and thus less reactive towards electrophiles than benzene itself. The strong deactivating nature of the aldehyde group is the dominant factor. Theoretical studies on substituted benzaldehydes indicate that meta-substituents like fluorine and methoxy can influence the electronic structure at the carbonyl site. cdnsciencepub.com

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Substitution
-CHO1-I (Withdrawing)-R (Withdrawing)Strongly Deactivating
-F2-I (Strongly Withdrawing)+R (Weakly Donating)Deactivating
-OCH₃3-I (Withdrawing)+R (Strongly Donating)Activating

The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing aldehyde group, makes this compound a candidate for nucleophilic aromatic substitution (SNAr). This reaction is particularly relevant for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the electron-withdrawing aldehyde group. acgpubs.org This stabilization is a key driving force for the reaction.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

In the context of SNAr reactions, fluorine is often an excellent leaving group. youtube.com Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Research has shown that in the synthesis of chalcones from di- and tri-fluorinated benzaldehydes, SNAr can occur competitively with condensation, where a methoxy group from the solvent (methanol) displaces a fluorine atom at the para position. acgpubs.org This highlights the activation of the ring towards nucleophilic attack by the combined effects of the fluorine and aldehyde substituents. acgpubs.org Furthermore, studies on the [¹⁸F]fluorination of substituted benzaldehydes via SNAr have demonstrated that the reactivity of the aromatic ring correlates with the electron density at the reaction center, which can be probed by ¹³C-NMR chemical shifts. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Role of Fluorine as a Leaving Group

In the context of nucleophilic aromatic substitution (SNAr), the role of fluorine as a leaving group is counterintuitive when compared to its behavior in aliphatic systems (SN1 and SN2 reactions). Generally, fluoride (B91410) is considered a poor leaving group due to the strength of the carbon-fluorine bond. However, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in aliphatic substitution. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. masterorganicchemistry.com This stabilization of the rate-determining transition state outweighs the difficulty of C-F bond cleavage in the subsequent, faster rearomatization step.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. For this compound, we must consider the combined influence of the fluoro, methoxy, and aldehyde groups.

The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho, para-directing because of resonance donation from its lone pairs. The aldehyde group (-CHO) is a strong deactivating group and is meta-directing due to both inductive and resonance electron withdrawal.

When multiple substituents are present, the most strongly activating group generally controls the regioselectivity. masterorganicchemistry.com In this case, the methoxy group is the most powerful activating (or least deactivating) director. Therefore, electrophilic substitution is most likely to occur at positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C4 and C2 (already substituted). The position para to the methoxy group is C6.

Considering the directing effects:

Methoxy group (-OCH3 at C3): Directs to C2, C4, C6.

Fluoro group (-F at C2): Directs to C1, C3, C5.

Aldehyde group (-CHO at C1): Directs to C3, C5.

The positions activated by the strongest directing group, the methoxy group, are C4 and C6. The C4 position is also favored by the aldehyde group being meta to it. The C6 position is also favored by the aldehyde group being meta to it. The C5 position is meta to both the aldehyde and the methoxy group, and para to the fluoro group, making it a less likely site for substitution. Steric hindrance at the C4 position, being between the methoxy group and the aldehyde group (via the C1-C2 bond), might favor substitution at the C6 position. Therefore, the most probable site for electrophilic attack is the C6 position, followed by the C4 position.

Reaction Kinetic and Thermodynamic Investigations

Detailed kinetic and thermodynamic studies on this compound are not extensively reported in the literature. However, the principles of physical organic chemistry allow for predictions of its behavior. The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org

The equation is given by: log(k/k0) = σρ

where:

k is the rate constant for the substituted compound.

k0 is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

For reactions involving substituted benzaldehydes, the Hammett plot of log(k/k0) against σ can provide insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσmetaσpara
-F0.340.06
-OCH30.12-0.27
-CHO0.350.42

Source: Based on established Hammett constant values.

Thermodynamic investigations would involve measuring the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for its reactions. These parameters can be determined by studying the temperature dependence of the reaction rate and applying the Eyring equation. Such studies would provide a deeper understanding of the energy profile of the reaction and the nature of the transition state. For instance, a highly negative ΔS‡ would suggest a highly ordered transition state, which is typical for bimolecular reactions like SNAr.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Methoxybenzaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 2-fluoro-3-methoxybenzaldehyde.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative will display characteristic signals for the aldehyde proton, aromatic protons, and methoxy (B1213986) group protons. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5–10.5 ppm). The methoxy group protons also present as a sharp singlet, usually around δ 3.8–4.0 ppm. The aromatic protons exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield (δ 185–195 ppm). The carbon atom directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), a characteristic feature in the spectra of organofluorine compounds. For instance, in related fluoro-methoxy substituted chalcones, C-F coupling constants have been observed to be as large as 252.1 Hz. acgpubs.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine, methoxy, and aldehyde substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Coupling Constants (Hz)
-CHO ~10.1 ~190.0
-OCH₃ ~3.9 ~56.0
Aromatic C-F - ~160.0 ¹JCF ≈ 250
Aromatic C-OCH₃ - ~158.0
Aromatic C-CHO - ~135.0

Note: The values presented are typical and can vary based on the specific derivative and solvent used.

For complex derivatives, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. In the aromatic region of a this compound derivative, COSY correlations would conclusively establish the connectivity and relative positions of the ring protons. mdpi.com

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments, such as NOESY, detect through-space interactions between protons that are in close proximity, typically within 5 Å. This technique is particularly useful for confirming the substitution pattern. For example, an NOE correlation would be expected between the methoxy group protons and the adjacent aromatic proton (at C4), providing definitive evidence for their spatial relationship. researchgate.net Similarly, correlations between the aldehyde proton and the proton at C6 can confirm the orientation of the aldehyde group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectra of this compound derivatives are characterized by absorption bands corresponding to specific functional groups.

Aldehyde Group: The most prominent feature is the strong C=O stretching vibration, typically observed in the range of 1680–1710 cm⁻¹. The C-H stretch of the aldehyde group is also characteristic, appearing as a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic Ring: Aromatic C=C stretching vibrations give rise to several bands in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

Fluoro Group: The C-F stretching vibration results in a strong absorption band, typically found in the 1200–1300 cm⁻¹ range. acgpubs.org

Methoxy Group: The C-O stretching vibrations of the methoxy group are observed around 1020–1250 cm⁻¹. The in-plane bending mode of the O-CH₃ group has been assigned in similar molecules at approximately 545-590 cm⁻¹. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Derivatives

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch Aldehyde (-CHO) 2720, 2820 Medium
C=O Stretch Aldehyde (-CHO) 1680-1710 Strong
C=C Stretch Aromatic Ring 1450-1600 Medium-Strong
C-F Stretch Fluoro Group 1200-1300 Strong

Source: Data compiled from analyses of related substituted benzaldehydes. acgpubs.orgresearchgate.netresearchgate.net

The solvent environment can influence the position of vibrational bands, particularly for polar functional groups like the carbonyl group. In polar or protic solvents, intermolecular interactions such as hydrogen bonding can occur between the solvent and the carbonyl oxygen. This interaction weakens the C=O bond, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift). The magnitude of this shift can provide information about the strength of the solute-solvent interaction.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of a this compound derivative is dominated by transitions involving the aromatic ring and the carbonyl group.

Two primary types of electronic transitions are expected:

π → π* Transitions: These are high-intensity absorptions associated with the π-electron system of the benzene (B151609) ring. They typically occur at shorter wavelengths (below 300 nm).

n → π* Transitions: This is a lower-intensity transition involving the promotion of a non-bonding (n) electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition occurs at a longer wavelength, often appearing as a shoulder on the more intense π → π* band.

The substitution of the benzene ring with fluoro, methoxy, and aldehyde groups influences the energy of these transitions, thus affecting the maximum absorption wavelengths (λmax). Changes in solvent polarity can also shift these absorption bands; for example, the n → π* transition often exhibits a hypsochromic (blue) shift in more polar solvents. researchgate.net Fluorescence emission spectra can also be studied, providing further insight into the molecule's excited-state properties. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₈H₇FO₂, the exact molecular weight is 154.0426 g/mol .

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the molecular ion is influenced by the nature and position of the substituents on the aromatic ring. The primary fragmentation pathways for substituted benzaldehydes often involve the loss of the formyl radical (-CHO) or a hydrogen atom from the aldehyde group.

For this compound, the expected fragmentation patterns would include:

Loss of a hydrogen atom: The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion [M-H]⁺. This is a common fragmentation for benzaldehydes.

Loss of the formyl radical: Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of the formyl radical (•CHO), leading to a [M-CHO]⁺ ion.

Loss of the methoxy group: The methoxy group can be lost as a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), or as a methoxy radical (•OCH₃).

Aromatic ring fragmentation: Further fragmentation of the aromatic ring can occur, leading to smaller characteristic ions.

The presence of the fluorine atom influences the fragmentation pattern by affecting the electron distribution in the aromatic ring and the stability of the resulting fragments. The specific fragmentation pathways and the relative abundance of the fragment ions provide a unique fingerprint for the molecule, aiding in its identification and structural characterization.

Likely Fragmentation Ions for this compound
Fragmentation ProcessLost FragmentResulting Ion (m/z)
Loss of HydrogenH•[C₈H₆FO₂]⁺
Loss of Formyl Radical•CHO[C₇H₆FO]⁺
Loss of Methyl Radical•CH₃[C₇H₄FO₂]⁺
Loss of Methoxy Radical•OCH₃[C₇H₄FO]⁺

X-ray Crystallography for Solid-State Structure Determination

A study on 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde revealed that it crystallizes in the monoclinic space group P2₁/c. The crystal structure is characterized by a planar aromatic ring, with the substituents influencing the molecular packing. Intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice.

The crystallographic data for 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is summarized in the table below.

Crystallographic Data for 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
ParameterValue
Chemical FormulaC₈H₇FO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.620
b (Å)8.690
c (Å)9.720
β (°)70.87
Volume (ų)684.9
Z4

Based on this data, it can be inferred that this compound would likely adopt a similar planar conformation in the solid state. The molecular packing would be governed by a combination of van der Waals forces and potentially weak C-H···O and C-H···F intermolecular interactions. The precise arrangement of the molecules in the crystal lattice would determine its physical properties, such as melting point and solubility. The study of such derivatives is crucial for understanding how subtle changes in molecular structure, such as the substitution of a hydroxyl group for a hydrogen atom, can influence the supramolecular architecture.

Computational and Theoretical Investigations of 2 Fluoro 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry Optimization and Energetic Profiles

This foundational step in computational analysis involves calculating the lowest energy arrangement of atoms in the molecule, known as the optimized geometry. This would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the energetic profile could reveal the relative stabilities of different conformers (spatial arrangements of the molecule) and the energy barriers for their interconversion.

Electronic Structure Analysis

Once the geometry is optimized, a variety of analyses can be performed to understand the electronic characteristics of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the frontier orbitals of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between these two orbitals is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Molecular Electrostatic Potential (MESP) Surfaces

An MESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (hyperconjugation) and providing insights into the nature of the chemical bonds.

Global Reactivity Descriptors and Fukui Functions

Without published research focusing on 2-Fluoro-3-methoxybenzaldehyde, it is not possible to provide the specific data tables and detailed findings requested for the outlined article. The scientific community has not yet directed its computational resources to publish a detailed theoretical analysis of this particular compound.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational methods are frequently employed to predict the nuclear magnetic resonance (NMR) and vibrational spectra of molecules. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are a standard approach for calculating NMR chemical shifts, providing valuable insights that complement experimental data. Similarly, vibrational spectra simulations, often performed using density functional theory (DFT), can aid in the assignment of infrared and Raman spectral features. However, specific published data from such simulations for this compound, which would provide predicted values for its various atomic nuclei and vibrational modes, could not be located.

Furthermore, the modeling of reaction mechanisms and the analysis of transition states are crucial for understanding the reactivity of a compound. These computational investigations can elucidate the energetic pathways of chemical reactions involving this compound, offering a deeper understanding of its synthetic utility. At present, detailed theoretical models of its reaction pathways and the associated transition state structures have not been a specific focus of published research.

The conformational landscape of a molecule, dictated by factors such as intramolecular hydrogen bonding, steric hindrance, and electronic effects, is fundamental to its chemical and physical properties. For this compound, the interplay between the fluorine, methoxy (B1213986), and aldehyde substituents would be expected to govern its preferred three-dimensional structure. The potential for intramolecular hydrogen bonding, for instance between the aldehyde group and the adjacent fluorine or methoxy groups, could significantly influence its conformational stability. Likewise, the steric and electronic interactions between these groups would play a critical role in defining the rotational barriers and equilibrium geometries. While general principles of conformational analysis for substituted benzaldehydes are well-established, a specific and detailed computational analysis of these effects in this compound is not documented in the reviewed literature.

Spectroscopic Property Predictions

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations treat atoms and bonds as a system of interacting particles, governed by the laws of classical mechanics. By solving the equations of motion for each atom, a trajectory of the molecule's conformational changes over a specific period is generated. This allows for the exploration of the molecule's flexibility, interaction with solvents, and potential binding modes with biological targets.

Furthermore, MD simulations performed in an aqueous environment would shed light on the hydration of this compound. The distribution of water molecules around the polar aldehyde and methoxy groups, as well as the hydrophobic regions of the benzene (B151609) ring, can be analyzed. This information is critical for predicting the molecule's solubility and its behavior in biological systems.

In the context of drug design, MD simulations are often employed to study the interaction of a small molecule with a protein target. mdpi.com For example, if this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to model its binding within the active site. These simulations can reveal the stability of the protein-ligand complex, the key intermolecular interactions (such as hydrogen bonds and van der Waals forces) that contribute to binding, and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

A typical setup for an MD simulation of this compound would involve the following steps:

System Preparation: A three-dimensional model of the this compound molecule is placed in a simulation box, which is then filled with a chosen solvent, typically water, to mimic physiological conditions.

Force Field Selection: A force field, which is a set of parameters that defines the potential energy of the system, is chosen. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to maintain equilibrium. This allows the system to relax and reach a stable state.

Production Run: Once the system is equilibrated, the production simulation is run for a specified length of time, typically on the order of nanoseconds to microseconds. During this phase, the trajectory data (positions, velocities, and energies of all atoms) is collected at regular intervals.

Analysis: The collected trajectory data is then analyzed to extract information about the dynamic properties of the molecule, such as conformational changes, intermolecular interactions, and solvent effects.

The insights gained from MD simulations can complement experimental studies and provide a deeper understanding of the dynamic nature of this compound at the atomic level.

Table of Potential MD Simulation Parameters and Outputs for this compound

Parameter/OutputDescription
Simulation Software Software used to perform the simulation (e.g., GROMACS, AMBER, NAMD).
Force Field Set of parameters describing the potential energy of the system (e.g., OPLS-AA, GAFF).
Solvent Model Model used to represent the solvent (e.g., TIP3P, SPC/E for water).
Box Type and Size The shape (e.g., cubic, triclinic) and dimensions of the simulation box.
Temperature The temperature at which the simulation is run (e.g., 300 K).
Pressure The pressure at which the simulation is run (e.g., 1 atm).
Simulation Time The total duration of the production MD run (e.g., 100 ns).
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the molecule over time, indicating conformational stability.
Root Mean Square Fluctuation (RMSF) A measure of the fluctuation of individual atoms or groups of atoms, indicating flexibility.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom, useful for analyzing solvent structure.
Hydrogen Bond Analysis Identifies the formation and lifetime of hydrogen bonds between the molecule and solvent or other molecules.

Q & A

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as fluorinated aldehydes may irritate respiratory membranes .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity is enhanced by electron-withdrawing fluorine .
  • Molecular Docking : Model interactions with transition-metal catalysts (e.g., Pd) to optimize reaction pathways and predict regioselectivity in Suzuki-Miyaura couplings .

How does the electronic effect of the fluorine substituent influence the aldehyde’s reactivity compared to non-fluorinated analogs?

Advanced Question
The fluorine atom exerts a strong -I (inductive) effect, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but may destabilize intermediates in redox reactions. Comparative studies with 3-methoxybenzaldehyde (non-fluorinated) show faster condensation rates for the fluorinated analog .

What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Basic Question

  • Dehalogenated Byproducts : Partial defluorination may yield 3-methoxybenzaldehyde, detectable via 19^{19}F NMR .
  • Oxidation Intermediates : Over-oxidation can form carboxylic acids, identified by IR spectroscopy (C=O stretch at 1700–1750 cm1^{-1}) .
  • Positional Isomers : 2-Fluoro-4-methoxybenzaldehyde can be distinguished using 1^1H NMR (split patterns for aromatic protons) .

What in vitro models are appropriate for assessing the metabolic stability of derivatives synthesized from this compound?

Advanced Question

  • Hepatocyte or Microsomal Assays : Incubate derivatives with human liver microsomes (HLMs) to measure CYP450-mediated degradation. Monitor aldehyde oxidation via LC-MS/MS .
  • Cell-Based Models : Use HepG2 cells to evaluate cytotoxicity and metabolic pathways, correlating results with computational ADMET predictions .

Which spectroscopic features in NMR distinguish this compound from its positional isomers?

Basic Question

  • Aldehyde Proton : A singlet at δ 10.1–10.3 ppm in 1^1H NMR (no coupling due to fluorine’s distance).
  • Fluorine-Proton Coupling : In 1^1H NMR, the proton adjacent to fluorine (C-2) shows a doublet (J ≈ 8–10 Hz). In contrast, 2-Fluoro-4-methoxybenzaldehyde exhibits coupling between fluorine and C-6 proton .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.